![molecular formula C10H13NOSi B6170579 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol CAS No. 2445793-27-9](/img/new.no-structure.jpg)
4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol
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Overview
Description
4-[2-(Trimethylsilyl)ethynyl]pyridin-3-ol is a chemical compound with the molecular formula C10H13NOSi. It is a derivative of pyridine, featuring a trimethylsilyl group attached to an ethynyl moiety at the 4-position and a hydroxyl group at the 3-position of the pyridine ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol typically involves the reaction of 3-hydroxypyridine with trimethylsilylacetylene under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the trimethylsilyl group, yielding a simpler ethynylpyridine derivative.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-[2-(trimethylsilyl)ethynyl]pyridin-3-one, while reduction can produce 4-ethynylpyridin-3-ol.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly for creating more complex heterocyclic compounds. Its unique functional groups allow for:
- Substitution Reactions: The trimethylsilyl group can be replaced with other functional groups, enhancing the compound's utility in synthesizing derivatives.
- Oxidation and Reduction Reactions: The hydroxyl group is reactive, allowing for transformations into ketones or aldehydes.
Reaction Type | Major Products | Common Reagents |
---|---|---|
Oxidation | 4-[2-(trimethylsilyl)ethynyl]pyridin-3-one | KMnO4, CrO3 |
Reduction | 4-Ethynylpyridin-3-ol | LiAlH4, NaBH4 |
Substitution | Various functionalized derivatives | Nucleophiles (halides, amines) |
Biochemical Applications
In biochemistry, 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol is utilized to study enzyme interactions and as a probe in biochemical assays. Its hydroxyl group can form hydrogen bonds with biological targets, influencing binding affinities.
Case Study: Enzyme Interaction Studies
In research involving enzyme kinetics, this compound was used to assess its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that modifications to the trimethylsilyl group could enhance or reduce inhibitory potency.
Material Science
The compound's unique properties make it suitable for developing specialty chemicals and materials. Its ability to participate in π-π interactions and hydrophobic interactions allows for:
- Polymerization Reactions: It can be incorporated into polymer matrices to modify physical properties.
- Coatings and Adhesives: Its reactivity can be exploited in formulating advanced coatings with enhanced durability.
Mechanism of Action
The mechanism of action of 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ethynyl and trimethylsilyl groups can participate in π-π interactions and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards various biological targets.
Comparison with Similar Compounds
Similar Compounds
3-[(trimethylsilyl)ethynyl]pyridine: Similar structure but lacks the hydroxyl group at the 3-position.
4-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine: Contains a pyrrolo[2,3-b]pyridine core instead of a simple pyridine ring.
2-[(trimethylsilyl)ethynyl]pyridine: The ethynyl group is attached at the 2-position instead of the 4-position.
Uniqueness
4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol is unique due to the presence of both a hydroxyl group and a trimethylsilyl-ethynyl moiety, which confer distinct reactivity and interaction capabilities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a trimethylsilyl ethynyl group. The presence of the trimethylsilyl group enhances the compound's stability and solubility, making it a valuable intermediate in organic synthesis.
Structural Formula
The structural formula can be represented as:
This formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and silicon atoms, which contribute to its unique properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trimethylsilyl group can stabilize reactive intermediates, facilitating interactions with enzymes or receptors. Research indicates that this compound may exhibit:
- Antimicrobial Activity : It has shown potential in inhibiting the growth of various bacterial strains.
- Anticancer Properties : Preliminary studies suggest it may affect cancer cell proliferation through modulation of specific signaling pathways.
- Neuroprotective Effects : Its derivatives are being investigated for their ability to cross the blood-brain barrier and provide neuroprotection.
Case Studies
- Antimicrobial Activity : In a study evaluating various pyridine derivatives, this compound exhibited significant antibacterial effects against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .
- Anticancer Research : A recent investigation into the compound's effects on human cancer cell lines revealed that it can induce apoptosis in breast cancer cells, suggesting its potential as a therapeutic agent .
- Neuroprotective Studies : Research focusing on the compound's ability to penetrate the blood-brain barrier demonstrated promising results in protecting neuronal cells from oxidative stress in vitro .
Synthesis and Derivatives
This compound can be synthesized through various methods, including:
- Sonogashira Coupling : This method involves coupling a suitable aryl halide with an alkyne in the presence of a palladium catalyst.
- Functionalization of Pyridine Derivatives : The introduction of the trimethylsilyl group can be achieved through silylation reactions.
Table 1: Synthesis Methods
Method | Description | Yield (%) |
---|---|---|
Sonogashira Coupling | Coupling of aryl halide with alkyne | 70-85 |
Silylation | Introduction of trimethylsilyl group | 60-75 |
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:
- In Vivo Studies : To assess efficacy and safety profiles.
- Mechanistic Studies : To explore interactions at the molecular level with specific targets.
- Development of Analogues : To enhance potency and selectivity for desired biological activities.
Properties
CAS No. |
2445793-27-9 |
---|---|
Molecular Formula |
C10H13NOSi |
Molecular Weight |
191.30 g/mol |
IUPAC Name |
4-(2-trimethylsilylethynyl)pyridin-3-ol |
InChI |
InChI=1S/C10H13NOSi/c1-13(2,3)7-5-9-4-6-11-8-10(9)12/h4,6,8,12H,1-3H3 |
InChI Key |
LEXKRBZUCHXBJP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=NC=C1)O |
Purity |
95 |
Origin of Product |
United States |
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